![molecular formula C18H20N6O3S B2596775 4-(4-cyano-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzenesulfonamide CAS No. 941265-23-2](/img/structure/B2596775.png)

4-(4-cyano-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

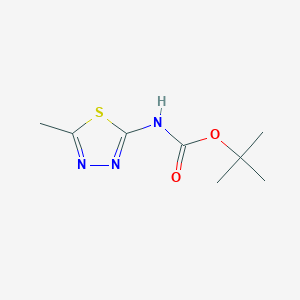

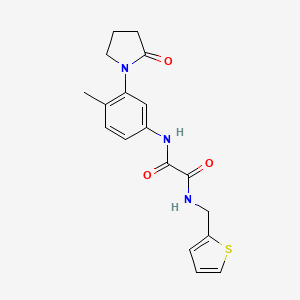

The compound you mentioned is a complex organic molecule that contains several functional groups, including an imidazole ring, a cyano group, an oxazole ring, and a sulfonamide group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the desired final product and the available starting materials . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, the cyano group, the oxazole ring, and the sulfonamide group would all contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the imidazole ring might undergo reactions typical of aromatic compounds, while the cyano group might undergo reactions typical of nitriles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would be influenced by the presence of polar functional groups, while its melting and boiling points would be influenced by the size and shape of the molecule .Applications De Recherche Scientifique

Photosensitization and Photodynamic Therapy

The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown promising results for photodynamic therapy applications. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Polymer Synthesis

Active p-aminobenzenesulfonic acid derivatives have been utilized in the self-polycondensation process to synthesize poly(p-benzenesulfonamide). These polymers exhibit solubility in polar aprotic solvents and aqueous sodium hydroxide, with a reduced viscosity indicating potential applications in materials science (Saegusa, Ogawa, Kondo, Nakamura, Chau, & Iwakura, 1987).

Enzyme Inhibition and Molecular Docking Studies

New Schiff bases derived from sulfamethoxazole and sulfisoxazole have been synthesized and characterized, showing inhibition effects on several enzymes. Molecular docking studies were performed to understand the binding interactions, suggesting these compounds as potential leads for developing new therapeutic agents (Alyar, Şen, Özmen, Alyar, Adem, & Şen, 2019).

Antifungal Activity

Novel compounds synthesized using toluenesulfonamide as a building block have shown good antifungal activity. These findings contribute to the search for new antifungal agents and the development of novel therapeutic strategies (Khodairy, Ali, & El-wassimy, 2016).

Carbonic Anhydrase Inhibition

Isoxazole-containing sulfonamides have been synthesized and exhibited potent inhibitory properties against carbonic anhydrase II and VII. These findings highlight the therapeutic potential of these compounds in treating conditions like glaucoma and neuropathic pain (Altug, Güneş, Nocentini, Monti, Buonanno, & Supuran, 2017).

Mécanisme D'action

Imidazole Compounds

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[4-cyano-5-(3-imidazol-1-ylpropylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O3S/c1-23(2)28(25,26)15-6-4-14(5-7-15)17-22-16(12-19)18(27-17)21-8-3-10-24-11-9-20-13-24/h4-7,9,11,13,21H,3,8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVZKJWBPULATG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCCCN3C=CN=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol, Mixture of diastereomers](/img/structure/B2596699.png)

![1-[3-(cyclopropylmethoxy)propyl]-4-(4-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one](/img/structure/B2596701.png)

![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2596702.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzofuran-2-carboxamide](/img/structure/B2596712.png)

![N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide](/img/structure/B2596713.png)

![3-Methyl-2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]butanoic acid](/img/structure/B2596715.png)